Risperidone E-Oxime
Description
Contextualization as a Related Substance of Risperidone (B510)
Risperidone E-Oxime is recognized as a potential impurity and a related substance of risperidone. caymanchem.comglpbio.com Its chemical structure is similar to risperidone, with the key difference being the presence of an oxime functional group in the E-isomeric configuration, which replaces the ketone group in a precursor to risperidone. Specifically, it is the geometric isomer of the corresponding Z-isomer, which is the key intermediate that cyclizes to form the active risperidone molecule. google.com The formation of such related substances can occur during the synthesis of the API or as degradation products. ontosight.ai
The "E" designation in this compound refers to the stereochemistry of the oxime group (C=N-OH). Oximes can exist as two geometric isomers, E (entgegen, meaning "opposite" in German) and Z (zusammen, meaning "together"). In the E-isomer, the hydroxyl group (-OH) and a specific substituent group are on opposite sides of the carbon-nitrogen double bond. This stereochemical difference is significant as it influences the compound's physical and chemical properties.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one caymanchem.comsynzeal.com |
| CAS Number | 691007-09-7 caymanchem.comsynzeal.com |
| Molecular Formula | C23H28F2N4O2 caymanchem.comlgcstandards.com |
| Molecular Weight | 430.49 g/mol chemscene.com |
Significance in Pharmaceutical Quality Control and Research
The presence of impurities in a drug product, even in small amounts, can potentially impact its safety and efficacy. ontosight.ai Therefore, regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph.Eur.) have stringent guidelines for the control of impurities in pharmaceutical substances. ontosight.airasayanjournal.co.in
This compound plays a crucial role in this context for several reasons:
Reference Standard: It serves as a certified reference material for the identification and quantification of this specific impurity in batches of risperidone. synzeal.comaquigenbio.com By using a well-characterized standard of this compound, pharmaceutical manufacturers can accurately detect and measure its presence in their products.
Analytical Method Development: The availability of pure this compound is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). synzeal.comrasayanjournal.co.in These methods are designed to separate risperidone from its related substances, ensuring that the final drug product meets the required purity specifications. rasayanjournal.co.in
Process Optimization: Understanding the formation of this compound and other impurities helps in optimizing the manufacturing process of risperidone to minimize their generation. veeprho.com Research into the synthesis pathways reveals that the Z-isomer of the oxime intermediate is the one that primarily leads to the formation of risperidone, making the control of isomerization crucial. google.com
In research settings, studying compounds like this compound contributes to a deeper understanding of the chemical stability and degradation pathways of the parent drug. caymanchem.com This knowledge is vital for developing stable formulations and determining appropriate storage conditions.
Table 2: Research Applications of this compound
| Application Area | Description |
|---|---|
| Impurity Profiling | Used to identify and quantify the presence of the E-oxime impurity in risperidone API and finished drug products. veeprho.com |
| Method Validation | Serves as a critical component in validating the specificity and accuracy of analytical tests designed to ensure drug purity. synzeal.comaquigenbio.com |
| Stability Studies | Helps in investigating the degradation pathways of risperidone under various stress conditions (e.g., heat, light, humidity). |
| Process Chemistry | Aids in understanding and controlling the stereochemistry of the oxime formation step during synthesis to maximize the yield of the desired Z-isomer and minimize the E-isomer impurity. google.comgoogle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCINVRBDDVLDW-QYQHSDTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035868 | |
| Record name | Risperidone Z-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132961-05-8 | |
| Record name | 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132961-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Risperidone Z-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132961058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Risperidone Z-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-{4-[(Z)-(2,4-DIFLUOROPHENYL)(HYDROXYIMINO)METHYL]PIPERIDIN-1-YL}ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RISPERIDONE Z-OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D16ZRA893 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Isomerism of Risperidone E Oxime
Synthesis Routes and Precursors
The synthesis of risperidone (B510) and its related oxime impurities involves several key steps, primarily centered around the formation of an oxime from a ketone intermediate.
Oximation of Ketone Intermediates
The principal route to risperidone oximes involves the reaction of a ketone precursor with hydroxylamine (B1172632). sci-hub.se A common starting material is (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) hydrochloride, which is formed from the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with 1-acetylpiperidine-4-carbonyl chloride, followed by hydrolysis. sci-hub.se This ketone intermediate is then subjected to oximation.
The reaction of the ketone with hydroxylamine hydrochloride typically yields a mixture of Z- and E-oxime isomers. google.com The ratio of these isomers is influenced by reaction conditions such as solvent and temperature. For instance, using potassium carbonate in refluxing acetonitrile (B52724) may result in a Z/E ratio of approximately 2:1, while employing a polar aprotic solvent like dimethylformamide (DMF) at room temperature can increase the proportion of the E-oxime to around 40%.
Another pathway involves the oximation of an alkylated ketone. google.comgoogle.com In this sequence, the piperidine (B6355638) compound is first N-alkylated with a pyridopyrimidinone moiety, followed by oximation of the resulting ketone to yield the alkylated oxime as a mixture of isomers. google.comgoogle.com
| Solvent | Temperature (°C) | Z/E Ratio | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 3:1 | 76 |
| Dimethylformamide (DMF) | 25 | 1.5:1 | 68 |
| Ethanol | 50 | 2.5:1 | 72 |
Alternative Synthetic Pathways
Alternative synthetic strategies for risperidone can also generate the E-oxime intermediate. One such approach involves condensing 2-aminopyridine (B139424) with methyl acetoacetate (B1235776) and p-toluene sulfonic acid to create a pyridopyrimidinone intermediate. sci-hub.se This is followed by a series of reactions including reduction, bromination, a Stille reaction to introduce a vinyl group, and subsequent hydroboration and oxidation to form an aldehyde. sci-hub.se This aldehyde then undergoes reductive amination with 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole. While the goal is risperidone, the oxime intermediates can be formed along this pathway. sci-hub.se
Another described method involves the intramolecular displacement of a halogen by the oxime. koreascience.kr This is achieved by refluxing a ketone intermediate with potassium hydroxide (B78521) and hydroxylamine hydrochloride. koreascience.kr
Geometric Isomerism: Z- and E-Oxime Considerations
The presence of a carbon-nitrogen double bond in the oxime functional group leads to the formation of geometric isomers, designated as Z and E. In the context of risperidone oxime, the Z-isomer has the hydroxyl group positioned on the same side as the fluorine-substituted phenyl ring (syn configuration), while the E-isomer has the hydroxyl group on the opposite side (anti configuration).
Formation of Isomeric Mixtures
As previously mentioned, the oximation of ketone intermediates in risperidone synthesis typically produces a mixture of Z- and E-isomers. google.comgoogle.com The formation of these mixtures is a consequence of the reaction mechanism, which can proceed through different transition states leading to both geometric forms. researchgate.net The ratio of the isomers is dependent on the specific synthetic conditions employed.
Isomeric Enrichment Techniques and Selectivity
Given that primarily the Z-isomer undergoes the desired subsequent cyclization to form the benzisoxazole ring of risperidone, techniques to enrich the Z-isomer or selectively isolate the E-isomer are significant. google.comchim.it
One method for separating the isomers involves the formation of acetic acid salts. The Z-isomer preferentially precipitates as its acetic acid salt from solutions containing a mixture of both isomers, particularly in polar solvents like lower alcohols. google.comgoogle.com This allows for the enrichment of the E-oxime in the remaining solution (mother liquor). For example, after precipitating the Z-oxime acetate (B1210297), the mother liquor can contain 60–70% of the E-oxime. The E-oxime can then be further purified by sequential recrystallization.
Heating a mixture of the isomers can also be used to convert the E-isomer into the more thermodynamically stable Z-isomer, a process that can be accelerated by the presence of an acid catalyst. google.com Conversely, heating the Z-oxime in acetic acid can lead to a partial conversion to the E-isomer. Chromatographic methods, such as HPLC, can also be employed to separate the isomers with high purity, although this is often less practical on an industrial scale.
| Technique | Description | Outcome |
|---|---|---|
| Acid-Catalyzed Isomerization | Heating Z-oxime in acetic acid at 70°C for 12-24 hours. | 15-25% conversion to E-isomer. |
| Selective Precipitation | Formation of acetate salts in ethanol/water mixtures. | Preferential precipitation of Z-oxime acetate, enriching the mother liquor with E-oxime (up to 70%). |
| Recrystallization | Sequential recrystallization of E-oxime enriched residue from ethyl acetate/hexane. | E-oxime with 85–90% purity. |
| Chromatography (HPLC) | Separation using a chiral stationary phase. | >95% purity for both isomers. |
Reactivity and Cyclization Specificity of Isomers
A crucial difference between the Z- and E-oxime isomers is their reactivity in the subsequent cyclization step to form the benzisoxazole ring system of risperidone. It has been established that essentially only the Z-isomer cyclizes under typical basic conditions (e.g., KOH in ethanol). google.comchim.it The E-isomer is largely unreactive under these same conditions. google.com
Analytical Research and Impurity Profiling of Risperidone E Oxime
Role as an Analytical Reference Standard
Risperidone (B510) E-Oxime is primarily utilized as an analytical reference standard in the pharmaceutical industry. medchemexpress.com Its role is crucial for the quality control of risperidone, as it helps in monitoring and quantifying impurities that may arise during the synthesis or formulation processes. As a specified impurity in various pharmacopeias, such as the European Pharmacopoeia (as Risperidone EP Impurity A) and the United States Pharmacopeia, its availability as a high-purity standard is essential for regulatory compliance. veeprho.comnih.govsynzeal.com
The use of Risperidone E-Oxime as a reference material is fundamental for several key analytical activities:
Method Validation: It is used to validate the performance of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensuring they can accurately and precisely detect and quantify this specific impurity in risperidone formulations. aquigenbio.com
Drug Purity Assessment: By serving as a benchmark, it allows for the accurate assessment of the purity of risperidone API and finished dosage forms.
Impurity Profiling: It is indispensable for establishing the impurity profile of risperidone, which is a critical aspect of drug development and manufacturing under quality by design (QbD) principles. veeprho.com
Suppliers provide this compound with comprehensive characterization data to ensure its suitability for these applications in Abbreviated New Drug Applications (ANDA) and other regulatory submissions. aquigenbio.com
Advanced Analytical Method Development for Detection and Quantification
The accurate detection and quantification of this compound require sophisticated analytical techniques capable of separating it from the main compound and other related substances.
Chromatographic methods, particularly HPLC and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the cornerstones for analyzing risperidone and its impurities. perkinelmer.comrasayanjournal.co.in These techniques offer high resolution and sensitivity for separating structurally similar compounds.
Several studies have detailed specific chromatographic conditions for the analysis of risperidone impurities. For instance, a reverse-phase HPLC method using a C18 column with an acetonitrile (B52724)/water mobile phase can effectively separate the E-oxime from the Z-oxime isomer. UPLC methods have been developed to provide faster and more efficient separations of up to fourteen risperidone impurities, including the E-Oxime, in a single run. rasayanjournal.co.in These advanced methods often utilize sub-2-micron particle columns, leading to improved peak shape and reduced analysis time compared to conventional HPLC. longdom.org The development of stability-indicating HPLC methods is also crucial, as they are designed to separate degradation products from the API, proving the method's specificity under stress conditions like oxidation. researchgate.net
Table 1: Examples of Chromatographic Conditions for Risperidone and Impurity Analysis
| Technique | Column | Mobile Phase | Detection | Analyte(s) | Reference |
|---|---|---|---|---|---|
| RP-HPLC | C18 | Acetonitrile / Water (55:45) | Not Specified | E-oxime and Z-oxime | |
| RP-HPLC | Supelcosil LC8 DB (250 mm × 4.6 mm, 5 µm) | Methanol / 0.1 M Ammonium Acetate (B1210297) pH 5.50 (60:40, v/v) | UV at 274 nm | Risperidone | nih.gov |
| UPLC | Waters Acquity BEH C18 (100 mm x 2.1mm, 1.7µm) | Gradient of Ammonium Acetate, Acetonitrile, and Tetrahydrofuran | UV at 260 nm | Risperidone and 14 impurities | rasayanjournal.co.in |
| RP-UPLC | Waters BEH C18 (2.1 × 100 mm, 1.7 µm) | Isocratic | UV at 275 nm | Risperidone and its impurities | longdom.org |
| RP-HPLC | Purosphere STAR RP-18e (250 x 4.5 mm, 5µ) | Water: Glacial Acetic Acid 0.50 %: Triethylamine 0.80 %: Acetonitrile (65.00: 0.32: 0.52: 34.16, v/v) | UV at 294 nm | Risperidone and degradation products | researchgate.net |
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), provides unparalleled specificity and sensitivity for the identification and quantification of impurities. researchgate.net This technique is essential for structural elucidation and for detecting trace-level impurities in complex matrices. nih.gov
LC-MS/MS methods have been developed for the quantitative analysis of risperidone and its metabolites in various samples. researchgate.netrsc.org These methods typically operate in the positive ion electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. researchgate.netnih.gov For example, a precursor-to-product ion transition of m/z 411.2→191.1 is monitored for risperidone. researchgate.net The coupling of LC with miniature mass spectrometry (LC-Mini MS) has also been explored as a simpler alternative for quantitative analysis, with optimizations aimed at improving peak shape and reducing retention times. rsc.org
Bioanalytical methods are developed to quantify drugs and their metabolites in biological fluids like plasma and urine, which is crucial for pharmacokinetic studies. researchgate.netiosrphr.org Validated LC-MS/MS methods are the gold standard for this purpose due to their high sensitivity and specificity. researchgate.netnih.gov
For the analysis of risperidone and its active metabolite, 9-hydroxyrisperidone, in plasma, methods often involve a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences from the biological matrix. nih.goviosrphr.orgnih.gov The subsequent analysis by LC-MS/MS allows for quantification in the low ng/mL range. researchgate.netrsc.org For instance, a validated method demonstrated a lower limit of quantification (LLOQ) of 0.2 ng/mL for risperidone and its metabolites in plasma. researchgate.net Another study reported a linear range of 2–100 ng/mL for both risperidone and 9-hydroxyrisperidone in plasma using an optimized LC-Mini MS setup. rsc.org These sensitive methods are essential for understanding the metabolic pathways and pharmacokinetic profiles of risperidone and its derivatives.
Table 2: Bioanalytical Method Parameters for Risperidone Analysis
| Technique | Matrix | Sample Preparation | Linear Range | LLOQ | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Rat Dried Blood Spots | Not Specified | 0.95-Not Specified ng/mL (Risperidone) | 0.95 ng/mL (Risperidone) | researchgate.net |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction (SPE) | 0.2-50 ng/mL | 0.2 ng/mL | researchgate.net |
| LC-Mini MS | Plasma | Not Specified | 2-100 ng/mL | Not Specified | rsc.org |
| LC-MS/MS | Human Plasma | Protein Precipitation | 0.25-50.00 ng/ml | 0.05 ng/ml | nih.gov |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction (SPE) | 0.2-100 ng/ml | 0.2 ng/ml | nih.gov |
Spectrometric Techniques (e.g., Mass Spectrometry, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)
Impurity Profile Characterization
Characterizing the impurity profile of a drug substance is a regulatory requirement and is vital for ensuring its quality and safety. This involves identifying potential and actual impurities, including degradation products.
Risperidone can degrade under various stress conditions, such as exposure to acid, base, and oxidative environments, leading to the formation of degradation products. nih.gov this compound is considered a potential impurity that can be found in commercial preparations of risperidone. caymanchem.com
Forced degradation studies are performed to identify potential degradants and to establish the stability-indicating capability of analytical methods. researchgate.net Studies on risperidone have shown that it is susceptible to oxidative degradation, resulting in the formation of two primary degradation products. researchgate.net Other studies have identified 9-hydroxy risperidone and the N-oxide of risperidone as major degradation products under acidic, basic, and oxidative stress. nih.gov In some cases, bacterial degradation in post-mortem samples can lead to cleavage of the benzisoxazole ring, forming products like 2-hydroxybenzoyl-risperidone. researchgate.net The identification and characterization of these products are achieved by isolating them using techniques like preparative LC, followed by structural elucidation using IR, MS, and NMR spectroscopy. nih.gov The development of rapid UHPLC methods is crucial for determining these impurities in both bulk powder and final tablet forms. caymanchem.com
Pharmacopeial and Non-Pharmacopeial Impurity Control
The control of this compound is mandated by major pharmacopeias, where it is listed as a specified impurity of Risperidone. This underscores its importance in ensuring the safety and efficacy of the final drug product.
In the European Pharmacopoeia (EP), this compound is designated as Risperidone Impurity A. rasayanjournal.co.inlongdom.org The acceptance criterion for Impurity A in the EP is not more than 0.2% with respect to the API. rasayanjournal.co.in Similarly, the United States Pharmacopeia (USP) lists this compound as this compound and sets an identical acceptance limit of not more than 0.20%. science.gov
Pharmacopeial methods for the determination of these impurities are well-defined. The EP employs a liquid chromatography method for related substances. rasayanjournal.co.in The USP also specifies a high-performance liquid chromatography (HPLC) method, providing detailed parameters including relative retention times and relative response factors for accurate quantification of specified impurities. science.gov
While pharmacopeial methods are the standard for regulatory compliance, non-pharmacopeial methods have been developed to overcome certain limitations. Research has shown that individual pharmacopeial methods may not be sufficient to separate all 14 known impurities of Risperidone in a single analytical run. longdom.org For instance, the EP method has been reported to show inadequate separation between Impurity A (E-Oxime) and other impurities like Bicyclo impurity and Cis-N-oxide. longdom.org
To address these challenges, a more robust, stability-indicating ultra-performance liquid chromatography (UPLC) method has been developed for the simultaneous determination of Risperidone and all its known impurities, including E-Oxime. longdom.org This non-pharmacopeial method offers superior separation efficiency and a shorter run time compared to conventional HPLC methods. longdom.orgcaymanchem.com The development of such methods is crucial for comprehensive impurity profiling and ensuring the quality of Risperidone API and its formulations. These advanced analytical techniques provide greater assurance that the purity of the final product meets stringent regulatory standards.
Table 2: Pharmacopeial Control of this compound
| Pharmacopeia | Impurity Designation | Acceptance Criterion | Source |
|---|---|---|---|
| European Pharmacopoeia (EP) | Risperidone Impurity A | ≤ 0.2% | rasayanjournal.co.in |
| United States Pharmacopeia (USP) | This compound | ≤ 0.20% | science.gov |
Table 3: Analytical Methods for this compound Control
| Method Type | Technique | Key Parameters | Source |
|---|---|---|---|
| Pharmacopeial (EP) | Liquid Chromatography | Stationary Phase: Base-deactivated octadecylsilyl silica (B1680970) gel (3 µm) Detection: UV at 260 nm Relative Retention Time (vs. Risperidone): ~0.69 | rasayanjournal.co.in |
| Pharmacopeial (USP) | HPLC | Relative Retention Time (vs. Risperidone): 0.60 Relative Response Factor: 1.0 | science.gov |
| Non-Pharmacopeial | UPLC | Column: Waters Acquity BEH C18 (1.7 µm) Mobile Phase: Gradient of Ammonium acetate, Acetonitrile, and Tetrahydrofuran Detection: UV at 260 nm Column Temperature: 72°C | longdom.org |
Pharmacological and Biological Research Investigations of Risperidone E Oxime
Pharmacokinetic and Metabolic Studies
Research into the pharmacokinetics of risperidone (B510) and its derivatives is crucial for understanding their behavior in biological systems. Risperidone E-Oxime serves as a critical reference standard in these investigations.
Researchers utilize reference standards like this compound to validate analytical methods, such as high-performance liquid chromatography (HPLC), which are used to track the presence and concentration of risperidone and its metabolites in biological samples. The study of risperidone's derivatives, including the E-Oxime, helps researchers comprehend the complete metabolic profile and interactions within the body.
The metabolism of risperidone is heavily dependent on the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, CYP2D6 is the primary enzyme responsible for the conversion of risperidone to 9-hydroxyrisperidone. psychopharmacologyinstitute.compharmgkb.orgmdpi.com To a lesser extent, CYP3A4 is also involved in this metabolic pathway. pharmgkb.orgdrugbank.com
Given that the CYP2D6 enzyme is subject to genetic polymorphism, individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers, which can significantly impact the plasma concentrations of risperidone and its active metabolite. psychopharmacologyinstitute.commdpi.com Research in this area is critical for understanding interindividual variability in drug response. This compound is used as an impurity standard in quality control and research, ensuring that studies on CYP-mediated metabolism of risperidone are precise and reliable.
Elucidation of Metabolic Pathways and Interactions within Biological Systems
Receptor Interaction and Signal Transduction Profiling
This compound is investigated for its activity as an antagonist at dopaminergic D2 receptors. The parent compound, risperidone, is a potent D2 receptor antagonist, and this action is central to its antipsychotic efficacy in treating the positive symptoms of schizophrenia. nih.govnih.govkoreascience.kr this compound is thought to exhibit similar antagonistic properties at this receptor. For the parent compound, risperidone, the binding affinity (Ki) for the dopamine (B1211576) D2 receptor has been reported to be in the range of 3.13 nM to 5.9 nM. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.eumedchemexpress.com
Similar to its role in D2 receptor research, this compound is studied for its interaction with serotonergic 5-HT2A receptors. Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics. nih.govkoreascience.kr Risperidone exhibits a very high affinity for 5-HT2A receptors, which is approximately 10 to 20 times greater than its affinity for D2 receptors. nih.gov The binding affinity (Ki) of risperidone for the 5-HT2A receptor is reported to be between 0.4 nM and 4.8 nM. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.eumedchemexpress.com this compound is also analyzed for these interactions, contributing to a fuller understanding of the drug's receptor binding profile.
| Receptor | Binding Affinity (Ki) in nM | Reference |
|---|---|---|
| Dopamine D2 | 3.13 - 5.9 | medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.eumedchemexpress.com |
| Serotonin (B10506) 5-HT2A | 0.4 - 4.8 | medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.eumedchemexpress.com |
This table displays the binding affinity for the parent compound, Risperidone. This compound is believed to have a similar receptor interaction profile.
The pharmacological profile of this compound is also assessed for its potential interactions with other receptors, including histamine (B1213489) H1 and alpha-adrenergic receptors. The parent compound, risperidone, is known to be a moderate to potent antagonist at these sites. pharmgkb.org It displays a high affinity for alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. nih.govsci-hub.se This α1-adrenergic blockade is associated with side effects such as orthostatic hypotension. nih.govdrugs.com
Serotonergic 5-HT2A Receptor Antagonism Studies
Cellular and Biochemical Effects
Research into the cellular and biochemical impact of risperidone and its derivatives provides a framework for understanding the potential effects of this compound. While much of the research focuses on the parent drug, the findings offer critical insights into the pathways that its related compounds, including the E-Oxime isomer, may influence.
Influence on Gene Expression
While direct studies exclusively targeting this compound's influence on gene expression are not extensively detailed in current literature, research on risperidone provides significant clues. Studies investigating risperidone's effects in preclinical models have shown that it can modulate the expression of various genes, particularly those involved in inflammatory and neurodevelopmental pathways.
For instance, in animal models of autism spectrum disorder, treatment with risperidone has been found to significantly downregulate the mRNA expression levels of pro-inflammatory cytokines. acs.org This suggests a potential anti-inflammatory role at the genetic level.
Table 1: Gene Expression Modulated by Risperidone Treatment in a Preclinical Model
| Gene | Function | Effect of Risperidone |
|---|---|---|
| IL-1β | Pro-inflammatory cytokine | Downregulation |
| IL-6 | Pro-inflammatory cytokine | Downregulation |
| IL-17 | Pro-inflammatory cytokine | Downregulation |
| IFN-γ | Pro-inflammatory cytokine | Downregulation |
| TNF-α | Pro-inflammatory cytokine | Downregulation |
| CHD8 | Chromodomain Helicase DNA Binding Protein 8 | Upregulation |
| SHANK3 | SH3 and multiple ankyrin repeat domains 3 | Downregulation |
These findings indicate that the broader chemical structure of risperidone is capable of inducing changes in gene expression related to inflammation and synaptic function. acs.org As a closely related isomer, this compound may share some of these capabilities, although its specific and independent effects require further dedicated investigation.
Impact on Cellular Metabolism
The metabolism of risperidone is a key aspect of its pharmacology and is primarily mediated by the cytochrome P450 enzyme system, specifically CYP2D6. nih.gov Risperidone is extensively metabolized in the liver to its major active metabolite, 9-hydroxyrisperidone. nih.gov this compound is recognized as an impurity and a potential metabolite, and its metabolic fate has been a subject of study in humans, animals, and plants. biosynth.com
Modulation of Oxidative Stress Responses
Investigations into risperidone have revealed a significant capacity to modulate oxidative stress. frontiersin.orgnih.gov In vitro studies have shown that risperidone can inhibit the formation of reactive oxygen species (ROS). nih.gov Preclinical studies using animal models have further substantiated these antioxidant effects. frontiersin.org For example, pretreatment with risperidone was found to significantly alleviate lipopolysaccharide (LPS)-induced oxidative stress in the cortex and hippocampus of mice. frontiersin.orgnih.gov
The parent drug, risperidone, demonstrated the ability to reduce elevated levels of key oxidative stress markers. frontiersin.org The favorable reduction potentials of oxime-containing compounds suggest that in vivo electron transfer and the modulation of oxidative stress may be involved in their biological activities. scielo.org.mx
Table 2: Effect of Risperidone Pretreatment on LPS-Induced Oxidative Stress Markers in Mice Cortex
| Oxidative Stress Marker | Function/Indicator | Effect of Risperidone |
|---|---|---|
| Malondialdehyde (MDA) | Marker of lipid peroxidation | Significant Reduction |
| Advanced Protein Oxidation Products | Marker of protein damage | Significant Reduction |
| Nitric Oxide (NO) | Signaling molecule, high levels indicate stress | Significant Reduction |
| Catalase (CAT) | Antioxidant enzyme | Level Diminished (following LPS-induced increase) |
| Superoxide Dismutase (SOD) | Antioxidant enzyme | Level Diminished (following LPS-induced increase) |
| Glutathione (GSH) | Key cellular antioxidant | Level Enhanced |
Source: Data compiled from studies on risperidone's effect on LPS-induced oxidative stress. frontiersin.org
Given that this compound is an oxime derivative, these findings suggest it may also contribute to or possess its own antioxidant properties, a hypothesis supported by the electrochemical characteristics of oximes which may favor electron transfer in biological systems. scielo.org.mx
In Vitro and Preclinical Pharmacological Activity Investigations
This compound is primarily utilized in research as a reference standard, but investigations also explore its potential pharmacological activity, which is presumed to be similar to its parent compound.
Application in In Vitro Systems for Biochemical Pathway Analysis
In the realm of analytical chemistry, this compound serves as a critical impurity standard. Its presence is monitored in the quality control of risperidone formulations to ensure the purity and efficacy of the active pharmaceutical ingredient. It is essential for validating analytical methods such as high-performance liquid chromatography (HPLC).
Table 3: Receptor Binding Profile of Risperidone
| Receptor | Binding Affinity (Ki) | Role |
|---|---|---|
| Serotonin 5-HT2A | 4.8 nM | Antagonist; key to atypical antipsychotic action |
| Dopamine D2 | 5.9 nM | Antagonist; targets positive symptoms of psychosis |
| α2-Adrenergic | Not specified | Antagonist |
| Histamine H1 | Not specified | Antagonist |
Source: Binding affinities for the parent compound, Risperidone. medchemexpress.comcaymanchem.com The E-Oxime is studied in relation to these targets. glpbio.com
Preclinical Assessment of Potential Pharmacological Activity
This compound is classified as a potential impurity found in commercial preparations of risperidone. glpbio.comcaymanchem.com The pharmacological activity of risperidone is well-established as a second-generation antipsychotic that antagonizes both D2 and 5-HT2A receptors. nih.govglpbio.com
Advanced Research Perspectives and Future Directions for Risperidone E Oxime
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling offer powerful tools for predicting the physicochemical and biological properties of molecules like Risperidone (B510) E-Oxime, providing insights that can guide experimental research. Techniques such as Density Functional Theory (DFT) analysis can elucidate the electronic structure, reactivity, and spectral properties of the molecule.
While specific DFT studies on Risperidone E-Oxime are not extensively published, computational data on its key molecular properties are available. chemscene.com These parameters are crucial for understanding the molecule's behavior, including its ability to cross biological membranes and interact with metabolic enzymes. For instance, the Topological Polar Surface Area (TPSA) is an indicator of a molecule's polarity and its potential for membrane penetration, while the partition coefficient (LogP) reflects its lipophilicity. chemscene.comsci-hub.se
These computational approaches are instrumental in comparing the E-oxime impurity to the active pharmaceutical ingredient (API), Risperidone, helping to predict potential differences in absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Computed Molecular Properties of this compound This interactive table provides key computational data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈F₂N₄O₂ | chemscene.com |
| Molecular Weight | 430.5 g/mol | caymanchem.com |
| Topological Polar Surface Area (TPSA) | 70.72 Ų | chemscene.com |
| Partition Coefficient (LogP) | 3.29922 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 6 | chemscene.com |
| Rotatable Bonds | 5 | chemscene.com |
Structure-Activity Relationship (SAR) Studies of Oxime Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. For this compound, SAR analysis is primarily contextualized by its relationship to the parent drug, Risperidone.
Risperidone's therapeutic effect stems from its potent antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. medchemexpress.comnih.govmedchemexpress.com The structure of this compound differs from Risperidone in a critical location: the ketone group in the benzisoxazole moiety is replaced by an oxime functional group (C=N-OH). This modification introduces significant structural and physicochemical changes. The presence of the C=N double bond in the oxime results in geometric isomerism, leading to distinct E (E-Oxime) and Z (Z-Oxime) isomers, which can have different spatial arrangements and, consequently, different biological activities.
While the specific binding affinities of this compound are not fully characterized, it is believed to interact with the same receptors as Risperidone, including dopamine D2 and serotonin 5-HT2A receptors. However, replacing the ketone oxygen with an oxime group can alter binding potency and selectivity. gpatindia.com SAR studies of related butyrophenone (B1668137) antipsychotics have shown that modifications to this part of the molecule can significantly impact pharmacological activity. gpatindia.com Further investigation is needed to quantify the antagonist activity of the E-oxime derivative and understand how its structural difference from the parent drug translates to its biological profile.
Table 2: Structural Comparison of Risperidone and this compound This interactive table highlights the key structural differences between the parent drug and its E-Oxime impurity.
| Feature | Risperidone | This compound | Implication of Change |
| Core Moiety | Benzisoxazole | Oxime derivative of the benzisoxazole precursor | Alteration of the core pharmacophore. |
| Key Functional Group | Ketone (C=O) | Oxime (C=N-OH) | Introduces geometric isomerism (E/Z) and changes electronic properties and hydrogen bonding potential. |
| CAS Number | 106266-06-2 | 691007-09-7 | Unique chemical entity. veeprho.com |
| Molecular Formula | C₂₃H₂₇FN₄O₂ | C₂₃H₂₈F₂N₄O₂ | Difference in elemental composition. caymanchem.comveeprho.com |
Development of Novel Analytical Strategies for Process Control
As this compound is a known impurity in the manufacturing of Risperidone, robust analytical methods are essential for its detection, quantification, and control to ensure the final drug product's purity and safety. veeprho.comajptr.com Regulatory agencies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished products. ijpsonline.com
Modern analytical chemistry has seen the development of highly sensitive and efficient techniques for impurity profiling. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for separating and quantifying this compound from the Risperidone API and other related substances. rasayanjournal.co.in UPLC, in particular, offers advantages of faster analysis times and reduced solvent consumption. rasayanjournal.co.in
For the definitive identification and structural elucidation of impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. ijpsonline.comresearchgate.net These methods provide not only retention time data but also mass-to-charge ratio and fragmentation patterns, which allow for unambiguous characterization. researchgate.net The development of these stability-indicating analytical methods is a critical component of Quality by Design (QbD), a systematic approach to pharmaceutical development that helps ensure final product quality by controlling process parameters and material attributes. veeprho.com
Table 3: Analytical Techniques for the Analysis of this compound This interactive table summarizes modern analytical methods used for the detection and characterization of this compound.
| Analytical Technique | Application in this compound Analysis | Reference |
| UPLC (Ultra-Performance Liquid Chromatography) | Rapid separation and quantification of Risperidone and its impurities, including the E-Oxime, in bulk drug and tablet forms. | caymanchem.comrasayanjournal.co.in |
| HPLC (High-Performance Liquid Chromatography) | Routine quality control for purity testing and separation of impurities from the main compound. | ijpsonline.com |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification and structural characterization of process-related impurities and degradation products. | researchgate.net |
| Preparative LC | Isolation of the impurity in sufficient quantities for further structural studies (e.g., NMR). | researchgate.net |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Unambiguous structure elucidation and differentiation between geometric isomers (E and Z). | researchgate.net |
Emerging Roles in Pharmaceutical Development and Research
The primary and most critical role of this compound in pharmaceutical development is as a reference standard. biosynth.com Certified reference standards of impurities are essential for several key activities in the pharmaceutical industry.
Firstly, they are used for the validation of analytical methods. synzeal.com Any new analytical procedure designed to test for impurities in Risperidone must be validated to prove its accuracy, precision, specificity, and sensitivity, which involves using a purified sample of this compound. synzeal.comsynthinkchemicals.com Secondly, it serves as a standard in routine quality control (QC) testing of commercial batches of Risperidone to ensure that the level of this impurity remains below the threshold specified by pharmacopeias and regulatory bodies like the FDA. veeprho.comsynthinkchemicals.com
Furthermore, the availability of pure this compound allows for toxicological studies to assess the potential risk associated with the impurity, should it be present in the final drug product. synthinkchemicals.com Its study also contributes to a deeper understanding of the degradation pathways and stability of Risperidone under various stress conditions, which is vital information for formulation development and determining appropriate storage conditions. researchgate.net Therefore, while it lacks a direct therapeutic application, this compound is an indispensable tool in the research and quality control ecosystem that ensures the safety and efficacy of Risperidone. medchemexpress.com
Q & A
Basic Research Questions
Q. How can researchers design reproducible experimental protocols for synthesizing and characterizing Risperidone E-Oxime?
- Methodological Answer : Follow guidelines for experimental reproducibility, such as documenting synthesis steps (e.g., reaction conditions, purification methods) and characterization techniques (e.g., FTIR, HPLC). Include raw data and validation metrics (e.g., purity ≥95%) in supplementary materials. For novel compounds, provide spectral data (NMR, MS) and cross-validate with reference standards .
Q. What frameworks are recommended for formulating research questions on this compound's pharmacokinetic or pharmacodynamic properties?
- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example, a PICO question could be: "In pediatric populations (P), how does this compound (I) compare to Risperidone (C) in bioavailability and adverse event profiles (O)?" These frameworks ensure alignment with clinical or preclinical relevance .
Q. How can Box-Behnken experimental design optimize formulation parameters for this compound delivery systems?
- Methodological Answer : Identify critical variables (e.g., excipient ratios, compression force) and apply a three-factor, three-level Box-Behnken design to minimize variability. Analyze responses (e.g., disintegration time, dissolution rate) using ANOVA to identify significant factors. For pediatric formulations, prioritize metrics like mechanical strength and dose uniformity .
Q. What strategies ensure rigorous literature reviews for studying this compound's structural analogs?
- Methodological Answer : Use databases (PubMed, SciFinder) to retrieve primary sources. Filter studies by methodological rigor (e.g., controlled trials for clinical data, peer-reviewed synthesis protocols for chemical data). Exclude non-peer-reviewed sources (e.g., product catalogs) and prioritize systematic reviews or meta-analyses .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and clinical data on Risperidone derivatives' safety profiles?
- Methodological Answer : Conduct translational studies using in vitro-in vivo correlation (IVIVC) models. For example, compare in vitro cytotoxicity data (e.g., MC3T3-E1 cell apoptosis ) with retrospective clinical adverse event (AE) data (e.g., extrapyramidal symptoms ). Use meta-regression to adjust for confounding variables like dosing regimens or comorbidities .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical models?
- Methodological Answer : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose groups. For longitudinal studies, use mixed-effects models to account for repeated measurements. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize clinical significance .
Q. How can multi-omics approaches enhance mechanistic studies of this compound's metabolic pathways?
- Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data to map hepatic CYP450-mediated metabolism. Use pathway analysis tools (e.g., KEGG, Reactome) to identify enzyme interactions and potential drug-drug interactions. Validate findings with knockout models or enzyme inhibition assays .
Q. What challenges arise in systematic reviews of this compound's efficacy for off-label indications?
- Methodological Answer : Address heterogeneity in study designs (e.g., varying endpoints, dosing protocols) by subgroup analysis. Use GRADE criteria to assess evidence quality and risk of bias. Highlight gaps, such as limited long-term safety data, and propose standardized reporting frameworks for future trials .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
